Benzonitrile, 2-amino-3-chloro-5-(difluoromethoxy)-
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Overview
Description
Benzonitrile, 2-amino-3-chloro-5-(difluoromethoxy)- is a chemical compound with the molecular formula C8H5ClF2N2O. This compound is characterized by the presence of an amino group, a chloro group, and a difluoromethoxy group attached to a benzonitrile core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-amino-3-chloro-5-(difluoromethoxy)- typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-5-hydroxybenzonitrile.
Difluoromethylation: The hydroxy group is replaced with a difluoromethoxy group using difluoromethylation under nitrogen protection.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process involves:
Raw Material Selection: High-purity 3-chloro-5-hydroxybenzonitrile is used as the starting material.
Reaction Optimization: Reaction conditions such as temperature, pressure, and catalysts are optimized to maximize yield and purity.
Purification: The final product is purified using techniques like recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 2-amino-3-chloro-5-(difluoromethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate are used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation can produce benzoic acids .
Scientific Research Applications
Benzonitrile, 2-amino-3-chloro-5-(difluoromethoxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzonitrile, 2-amino-3-chloro-5-(difluoromethoxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the difluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzonitrile: Similar structure but lacks the difluoromethoxy group.
3-Chloro-5-(difluoromethoxy)benzonitrile: Lacks the amino group.
2-Amino-3-chlorobenzonitrile: Lacks the difluoromethoxy group.
Uniqueness
Benzonitrile, 2-amino-3-chloro-5-(difluoromethoxy)- is unique due to the presence of both the amino and difluoromethoxy groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H5ClF2N2O |
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Molecular Weight |
218.59 g/mol |
IUPAC Name |
2-amino-3-chloro-5-(difluoromethoxy)benzonitrile |
InChI |
InChI=1S/C8H5ClF2N2O/c9-6-2-5(14-8(10)11)1-4(3-12)7(6)13/h1-2,8H,13H2 |
InChI Key |
OOTBMMWMCRIZIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)N)Cl)OC(F)F |
Origin of Product |
United States |
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